3-Chloropyrrolo[1,2-b]pyridazine
Description
Properties
Molecular Formula |
C7H5ClN2 |
|---|---|
Molecular Weight |
152.58 g/mol |
IUPAC Name |
3-chloropyrrolo[1,2-b]pyridazine |
InChI |
InChI=1S/C7H5ClN2/c8-6-4-7-2-1-3-10(7)9-5-6/h1-5H |
InChI Key |
ZBDQZLUJMOCNAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C1)C=C(C=N2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis via 1,3-Dipolar Cycloaddition Reactions
One of the prominent approaches to synthesize pyrrolo[1,2-b]pyridazine derivatives, including this compound, is the 1,3-dipolar cycloaddition of mesoionic compounds (münchnones) with acetylenic dipolarophiles.
- Starting Materials: 3(2H)-pyridazinone acids are first prepared by alkaline hydrolysis of corresponding esters, followed by acidification.
- Mesoionic Intermediate Formation: These acids react with acetic anhydride to generate bicyclic mesoionic oxazolo-pyridazinones in situ.
- Cycloaddition Step: The mesoionic 1,3-dipoles undergo regioselective 3 + 2 cycloaddition with methyl or ethyl propiolate, yielding pyrrolo[1,2-b]pyridazine derivatives with ester substituents at the 5-position.
- Yields: The yields for these cycloaddition products range from 41% to 52%.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Hydrolysis of esters | Alkaline hydrolysis, acidification | 87-90 | Formation of pyridazinone acids |
| Mesoionic intermediate | Acetic anhydride, 90 °C, 3-4 h | In situ | Simultaneous dehydration and cyclization |
| Cycloaddition with propiolate | Mesoionic 1,3-dipoles + methyl/ethyl propiolate | 41-52 | Regioselective formation of pyrrolo[1,2-b]pyridazines |
This method is supported by spectroscopic data (NMR, IR) and X-ray crystallography confirming the structure and regioselectivity of the products.
Synthesis from 3-Chloropyridazines via Sonogashira Coupling
Another effective method involves the use of 3-chloropyridazines as starting materials, which undergo palladium-catalyzed Sonogashira cross-coupling reactions:
- Step 1: The 3-chloropyridazine is alkynylated at the C-3 position using propargyl alcohol in the presence of Pd(PPh3)Cl2 and CuI catalysts.
- Step 2: The alkynylated intermediate undergoes condensation with dialkyl amines, followed by cyclization to form pyrrolo[1,2-b]pyridazine derivatives.
- Yields: The yields for these pyrrolopyridazine derivatives vary between 13% and 49%, depending on substituents.
| Stage | Reagents/Conditions | Yield (%) | Remarks |
|---|---|---|---|
| Sonogashira coupling | Pd(PPh3)Cl2, CuI, propargyl alcohol | Variable | Alkynylation of 3-chloropyridazine |
| Cyclization | Dialkyl amines, basic conditions | 13-49 | Formation of pyrrolo[1,2-b]pyridazines |
This method is particularly useful for introducing dialkylamino substituents at the 7-position of the pyrrolo[1,2-b]pyridazine core.
Condensation and Cyclization Approaches
Other methods include:
- Condensation of 1-aminopyrrole derivatives with α,β-unsaturated ketones or chalcones, often involving carbamate intermediates.
- Intramolecular cyclization of hexahydro-3(2H)pyridazinones derived from hydrazine condensation with ketoesters, followed by catalytic reduction and cyclization to yield pyrrolo[1,2-b]pyridazine frameworks.
These approaches, while less direct for this compound specifically, provide useful synthetic routes for substituted derivatives.
Comparative Summary of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| 1,3-Dipolar Cycloaddition | 3(2H)-pyridazinone acids + propiolate esters | Acetic anhydride, 90 °C, 3-4 h | 41-52 | Regioselective, well-characterized | Requires preparation of acids |
| Sonogashira Coupling | 3-Chloropyridazines + propargyl alcohol | Pd(PPh3)Cl2, CuI, dialkyl amines | 13-49 | Versatile substitution patterns | Moderate yields, multi-step |
| Condensation/Cyclization | 1-Aminopyrrole derivatives + ketones | Carbamate intermediates, hydrazine | Variable | Access to diverse derivatives | Less direct for 3-chloro derivatives |
Chemical Reactions Analysis
Types of Reactions
3-Chloropyrrolo[1,2-b]pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyridazine ring.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone derivatives, while substitution reactions can produce a variety of halogenated pyridazines with different functional groups.
Scientific Research Applications
3-Chloropyrrolo[1,2-b]pyridazine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is explored for its potential as a therapeutic agent in drug discovery programs.
Industry: The compound is used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Chloropyrrolo[1,2-b]pyridazine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit kinase activity, which is crucial for cell signaling and proliferation . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Key Differences :
- Ring Systems : Pyrrolo derivatives contain a five-membered pyrrole, while imidazo and triazolo analogs incorporate nitrogen-rich imidazole or triazole rings.
- Substituent Positioning : Chlorine at position 3 in pyrrolo derivatives contrasts with position 6 in imidazo analogs, affecting electronic properties and binding interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
